(4-Ethoxy-3-methoxyphenyl)boronic acid
Overview
Description
(4-Ethoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound (4-Ethoxy-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs when the boronic acid is transferred from boron to palladium, resulting in the formation of a new Pd–C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Ethoxy-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The process involves the careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4), used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Ethoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the ethoxy group.
(3-Ethoxy-4-methoxyphenyl)boronic acid: Similar structure with the ethoxy and methoxy groups in different positions.
(3-Methoxy-4-(methoxycarbonyl)phenyl)boronic acid: Contains a methoxycarbonyl group instead of an ethoxy group.
Uniqueness
(4-Ethoxy-3-methoxyphenyl)boronic acid is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications.
Biological Activity
(4-Ethoxy-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features an aromatic phenyl ring substituted with ethoxy and methoxy groups, which enhance its lipophilicity and biological activity. The boronic acid functionality allows for interactions with biological targets, especially in the context of drug discovery.
1. Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the cytotoxicity of several boronic compounds against prostate cancer cells (PC-3), it was found that specific concentrations (5 µM) led to a reduction in cell viability to 33%, while healthy L929 fibroblast cells maintained a viability of 95% under similar conditions . This indicates a selective toxicity towards cancer cells.
Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|---|
B5 | PC-3 | 5 | 33 |
B5 | L929 | 5 | 95 |
B7 | PC-3 | 5 | 44 |
B7 | L929 | 5 | 71 |
2. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Research Findings : Inhibition zones for boronic compounds tested against bacteria ranged from 7 mm to 13 mm, demonstrating effective antimicrobial action .
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 9 |
3. Antioxidant Activity
The antioxidant potential of boronic acids is noteworthy as well. Various studies have employed methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of these compounds.
- Results : Phenyl boronic based ligands exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and methoxy groups enhances binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical pathways involved in cancer cell proliferation and microbial resistance .
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNPDZQQOJCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716587 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189126-30-4 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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